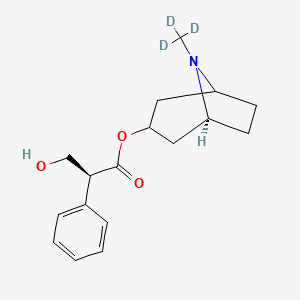
L-Hyoscyamine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Hyoscyamine-d3, also known as Daturine-d3, is a deuterium-labeled form of L-Hyoscyamine. L-Hyoscyamine is a natural plant tropane alkaloid and a potent competitive muscarinic receptor antagonist. It is the levo-isomer of Atropine and is commonly found in plants of the Solanaceae family, such as henbane, mandrake, and deadly nightshade [2][2].
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Hyoscyamine-d3 involves the incorporation of deuterium into the L-Hyoscyamine molecule. One common method is to start with 2,4-dihydroxy-5-methoxybenzaldehyde as the starting material. The process involves several steps, including the addition of solvents and reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of stable heavy isotopes of hydrogen, carbon, and other elements. These isotopes are incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Chemical Reactions Analysis
Types of Reactions
L-Hyoscyamine-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
L-Hyoscyamine-d3 has a wide range of scientific research applications, including:
Mechanism of Action
L-Hyoscyamine-d3 exerts its effects by competitively and non-selectively antagonizing muscarinic receptors in various tissues, including smooth muscle, cardiac muscle, and the central nervous system. This antagonism leads to the inhibition of acetylcholine-mediated responses, resulting in reduced muscle contractions and other physiological effects .
Comparison with Similar Compounds
L-Hyoscyamine-d3 is similar to other tropane alkaloids, such as:
Atropine: A racemic mixture of L-Hyoscyamine and D-Hyoscyamine.
Scopolamine: Another tropane alkaloid with similar antimuscarinic properties.
Cocaine: A tropane alkaloid with stimulant effects on the central nervous system.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful as a tracer in scientific research. This labeling allows for precise quantitation and analysis of the compound in various biological and chemical processes .
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
292.39 g/mol |
IUPAC Name |
[(5S)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14?,15?,16+/m0/s1/i1D3 |
InChI Key |
RKUNBYITZUJHSG-XIZQDHBESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@H]2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


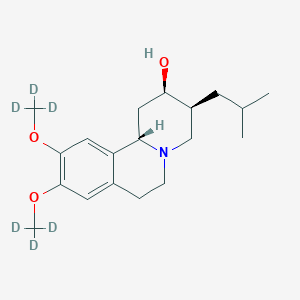
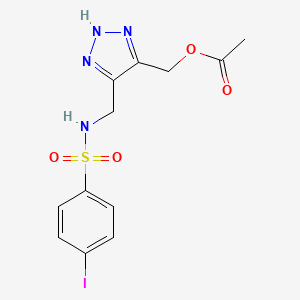
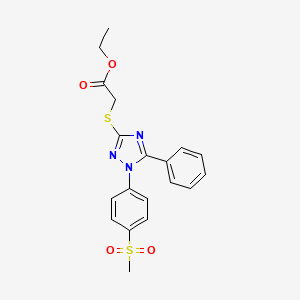

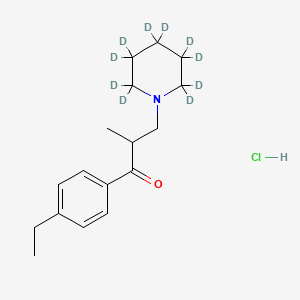





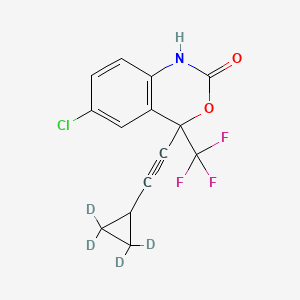

![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)
